(S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzenesulfonate
Description
(S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzenesulfonate is a chiral organic compound characterized by a phenyl group, a methylamino-oxo moiety, and a 4-methylbenzenesulfonate (tosylate) ester. Structural determination of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure solution . The tosylate group enhances stability and may facilitate nucleophilic substitution reactions, while the methylamino-oxo moiety could influence hydrogen-bonding capacity and solubility.
Properties
IUPAC Name |
[(1S)-2-(methylamino)-2-oxo-1-phenylethyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-8-10-14(11-9-12)22(19,20)21-15(16(18)17-2)13-6-4-3-5-7-13/h3-11,15H,1-2H3,(H,17,18)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXULXMJUEFTWLC-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](C2=CC=CC=C2)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722814 | |
| Record name | (1S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871224-68-9 | |
| Record name | (αS)-N-Methyl-α-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871224-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetamide, N-methyl-α-[[(4-methylphenyl)sulfonyl]oxy]-, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzenesulfonate, identified by CAS number 871224-68-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its structure, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzenesulfonate is , with a molecular weight of approximately 319.4 g/mol. The structure features a sulfonate group attached to a phenyl ring, which is characteristic of benzenesulfonates, and a methylamino group that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.375 g/mol |
| Exact Mass | 319.088 g/mol |
| LogP | 4.1087 |
| PSA (Polar Surface Area) | 84.34 Ų |
Case Studies
- Inhibition of Cancer Cell Proliferation :
- Structure-Activity Relationship (SAR) :
- In vitro Studies :
Pharmacological Insights
While specific pharmacological studies on (S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzenesulfonate are scarce, its structural characteristics suggest potential applications in treating cancers associated with centrosome amplification and abnormal mitotic processes. The sulfonate group may enhance solubility and bioavailability, crucial factors for therapeutic efficacy.
Comparison with Similar Compounds
Structural Analogues from Pesticide Chemistry (Sulfonylurea Herbicides)
highlights sulfonylurea herbicides such as metsulfuron-methyl and ethametsulfuron methyl ester . While these share sulfonyl groups with the target compound, key differences exist:
Key Observations :
Chiral Carbamate Derivatives
describes (S)-tert-butyl (2-(benzylamino)-2-oxo-1-phenylethyl)carbamate 3p, a chiral carbamate with structural parallels:
Key Observations :
- Both compounds exhibit chiral centers, but the carbamate in 3p offers synthetic versatility (e.g., peptide coupling), whereas the tosylate in the target compound may enhance solubility or serve as an electrophilic site .
- The methylamino-oxo group in the target compound could enable hydrogen bonding, akin to the benzylamino-oxo moiety in 3p.
Physicochemical and Reactivity Profiles
Hypothetical Data Table :
| Property | Target Compound | Metsulfuron-Methyl | Carbamate 3p |
|---|---|---|---|
| Solubility (Polarity) | Moderate (tosylate enhances polarity) | Low (nonpolar triazine) | Low (carbamate hydrophobe) |
| Stability | High (tosylate resists hydrolysis) | Moderate (urea hydrolysis) | High (carbamate stable) |
| Synthetic Utility | Tosylate for nucleophilic substitution | Herbicidal activity | Chiral intermediate |
Analysis :
- The target compound’s tosylate group contrasts with the hydrolytically labile sulfonylureas and the stable carbamates, positioning it for applications requiring robust electrophilic sites.
- Chiral resolution via crystallography (using SHELX ) is critical for isolating the (S)-enantiomer, which may have distinct biological or catalytic properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzenesulfonate, and what purity validation methods are appropriate?
- Methodology : The synthesis typically involves coupling 4-methylbenzenesulfonyl chloride with a chiral β-amino alcohol intermediate under controlled basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Chiral resolution techniques, such as enzymatic kinetic resolution or chiral auxiliary approaches, may be required to achieve the (S)-configuration .
- Purity Validation : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) is critical to confirm enantiomeric purity. Mass spectrometry (MS) and H/C NMR should corroborate structural integrity .
Q. How should researchers handle and store this compound to maintain stability?
- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation of the sulfonate ester group. Short-term storage (1–2 weeks) at -4°C is acceptable for active experimentation .
- Handling : Use gloveboxes for moisture-sensitive steps. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to potential irritant properties .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Primary Methods :
- NMR : H and C NMR to confirm the methylamino, carbonyl, and aromatic proton environments.
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., ESI+ or MALDI-TOF).
Advanced Research Questions
Q. How can researchers optimize the chiral synthesis of this compound to achieve high enantiomeric excess (ee)?
- Catalytic Asymmetric Synthesis : Explore transition-metal catalysts (e.g., Ru or Rh complexes) for dynamic kinetic resolution during the amide bond formation.
- Analytical Optimization : Use chiral HPLC with tandem circular dichroism (CD) detection to monitor ee in real-time. Adjust reaction parameters (temperature, solvent polarity) to minimize racemization .
Q. What computational methods are suitable for studying the compound’s reactivity and interaction with biological targets?
- Molecular Dynamics (MD) : Simulate the compound’s binding affinity to enzymes (e.g., proteases) using software like Discovery Studio. Focus on sulfonate group interactions with positively charged residues in active sites .
- Density Functional Theory (DFT) : Calculate transition-state energies for hydrolysis or nucleophilic substitution reactions to predict stability under physiological conditions .
Q. How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved during structural characterization?
- Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign stereochemistry.
- X-ray Crystallography : If crystalline derivatives can be synthesized, single-crystal X-ray analysis provides definitive confirmation of the (S)-configuration and spatial arrangement of functional groups .
Q. What are the mechanistic pathways for the compound’s degradation under varying pH conditions?
- Kinetic Studies : Conduct pH-dependent stability assays (e.g., in buffers ranging from pH 2–10) with HPLC monitoring. The sulfonate ester is prone to hydrolysis under alkaline conditions via nucleophilic attack by hydroxide ions.
- Isotope Labeling : Use O-labeled water to track oxygen incorporation during hydrolysis, confirming the cleavage mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
